molecular formula C21H23N3O2 B2912617 N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide CAS No. 1396893-23-4

N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide

Cat. No.: B2912617
CAS No.: 1396893-23-4
M. Wt: 349.434
InChI Key: UOWKVAPNZCGELF-CMDGGOBGSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide is a synthetic chemical compound of significant interest in biochemical research. Its molecular structure features a cinnamamide moiety linked to a nicotinoyl-substituted piperidine ring, suggesting potential for diverse biological interactions. This structural combination is often explored in the context of neurological and metabolic pathways. Potential Research Applications & Value Researchers may investigate this compound for several applications, though these require experimental validation. Its nicotinoyl component, related to nicotinamide (a form of Vitamin B3 and a precursor to NAD+), suggests it could be relevant in studies of cellular metabolism and energy dynamics . As a nicotinamide derivative, it may serve as a tool compound in exploring NAD+ biosynthesis and its role in cellular processes like DNA repair and aging . Furthermore, the piperidine and cinnamamide structure is common in ligands for various neuronal receptors, indicating potential utility in basic neuroscience research focused on the cholinergic system . Handling and Safety This product is intended for use by qualified laboratory personnel. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

(E)-3-phenyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-20(9-8-17-5-2-1-3-6-17)23-15-18-10-13-24(14-11-18)21(26)19-7-4-12-22-16-19/h1-9,12,16,18H,10-11,13-15H2,(H,23,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWKVAPNZCGELF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide typically involves the following steps:

    Formation of Nicotinoylpiperidine Intermediate: The reaction begins with the acylation of piperidine using nicotinic acid or its derivatives under appropriate conditions to form the nicotinoylpiperidine intermediate.

    Coupling with Cinnamamide: The intermediate is then coupled with cinnamamide using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide
  • N-(piperidine-4-yl)benzamide
  • N-(2-arylmethylthio)phenylsulfonyl)cinnamamide

Biological Activity

N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide is a synthetic compound that integrates structural features from nicotinoyl, piperidinyl, and cinnamamide derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article synthesizes existing literature on the biological activity of this compound, highlighting key findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H22N4O\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}

This structure includes a piperidine ring attached to a nicotinoyl moiety and a cinnamamide group, which are known to contribute to various biological activities.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes such as monoamine oxidase (MAO) and cholinesterases, which are crucial in neurological functions and have implications in neurodegenerative diseases like Alzheimer's .
  • Signaling Pathways : It has been suggested that this compound modulates signaling pathways related to cell growth, apoptosis, and oxidative stress .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance:

  • In Vitro Studies : In studies involving various Gram-positive and Gram-negative bacteria, the compound showed efficacy against strains such as Staphylococcus aureus (including MRSA) and Escherichia coli. Its ability to inhibit biofilm formation was particularly noteworthy .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cytotoxicity Assays : Compounds similar to this compound demonstrated IC50 values below 10 µg/mL against various cancer cell lines, indicating strong cytotoxic effects .
CompoundIC50 (µg/mL)Cancer Cell Line
16c<10A549
16d<10HeLa
17a<10MCF7
17d<10HCT116

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated:

  • DPPH and ABTS Assays : The compound exhibited significant radical scavenging activity with IC50 values indicating its potential as an antioxidant agent .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Neuroprotective Effects : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its application in neurodegenerative disease treatment .
  • Combination Therapies : Research indicated that combining this compound with other therapeutic agents enhanced its efficacy against cancer cells, suggesting a synergistic effect that could be leveraged in clinical settings .

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